![molecular formula C25H23N3OS B2361692 3-amino-4-(4-methylphenyl)-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 434294-87-8](/img/structure/B2361692.png)

3-amino-4-(4-methylphenyl)-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

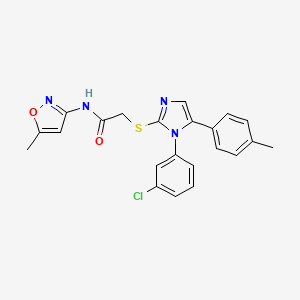

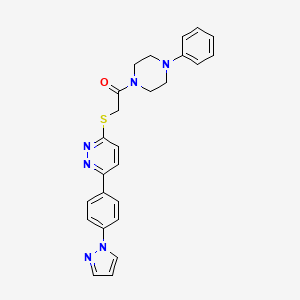

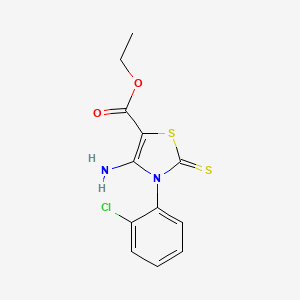

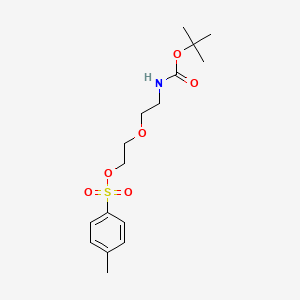

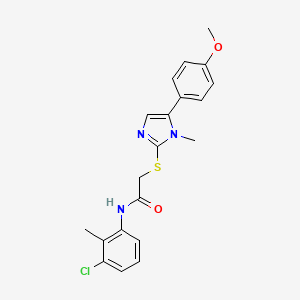

The synthesis of such a complex molecule would likely involve multiple steps, starting from simpler precursors. The exact synthetic route would depend on the available starting materials and the desired route of synthesis. It could involve reactions like nucleophilic substitution, condensation, cyclization, and others .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the types of bonds between them. The presence of aromatic rings (phenyl and quinoline) would impart a certain degree of planarity to the molecule, while the tetrahydrothieno ring could potentially adopt a non-planar conformation .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The amine and carboxamide groups are potential sites for various chemical reactions. For example, the amine group could undergo acylation or alkylation, while the carboxamide group could participate in hydrolysis or reduction reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors like polarity, solubility, melting point, boiling point, etc., would depend on the nature and arrangement of its functional groups .Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis of chiral linear carboxamide derivatives with an incorporated peptide linkage illustrates the compound's utility in creating new chemical entities. Such derivatives are prepared via coupling reactions and further processed to obtain various structural forms, highlighting the compound's versatility in synthetic organic chemistry (Khalifa et al., 2014).

Polymer Chemistry Applications

In polymer chemistry, the development of hyperbranched aromatic polyamides utilizing related chemical structures demonstrates the potential of these compounds in creating materials with specific physical and chemical properties. These polymers exhibit unique behaviors in solvents, which can be critical for applications requiring specific solubility characteristics (Baek et al., 2003).

Medicinal Chemistry and Anticancer Research

Several studies have focused on the anticancer properties of thienoquinoline derivatives. For instance, research on thieno[2,3-b]pyridines and furo[2,3-b]pyridines derivatives shows significant antiproliferative activity against a range of cancer cell lines, highlighting the potential of these compounds in cancer therapy (Hung et al., 2014). Another study emphasizes the role of a thieno[2,3-b]pyridine derivative as a phosphoinositide specific-phospholipase C-γ enzyme inhibitor, suggesting its utility in targeting breast cancer cells (Leung et al., 2014).

Photophysical Properties for Material Science

The exploration of excited-state intramolecular proton transfer (ESIPT) inspired azole-quinoline-based fluorophores demonstrates the application of these compounds in developing materials with unique emission properties. These materials could be valuable in optoelectronics and fluorescence-based sensing applications (Padalkar & Sekar, 2014).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-amino-4-(4-methylphenyl)-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3OS/c1-15-11-13-16(14-12-15)20-18-9-5-6-10-19(18)28-25-21(20)22(26)23(30-25)24(29)27-17-7-3-2-4-8-17/h2-4,7-8,11-14H,5-6,9-10,26H2,1H3,(H,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYGKCBOGOSSLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3C(=C(SC3=NC4=C2CCCC4)C(=O)NC5=CC=CC=C5)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Methylpiperazin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2361611.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2361614.png)

![8-[3-(4-fluorophenoxy)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2361617.png)

![4-[(3-Fluorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2361620.png)

![N-(2,6-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2361626.png)

![Di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline](/img/structure/B2361630.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2361631.png)

![Ethyl 9-chloro-2-(4-hydroxy-3-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2361632.png)